![molecular formula C18H14F2N4O2S2 B2528675 4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946206-54-8](/img/structure/B2528675.png)

4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

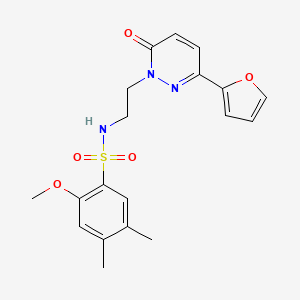

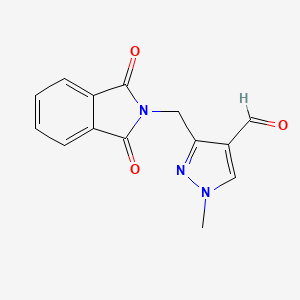

The compound “4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It belongs to the class of compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . It also contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves the use of 2-mercaptobenzimidazoles, which are used in the synthesis of several thiazolo[3,2-a]benzimidazole derivatives by annulations of thiazole ring to a benzimidazole moiety . The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 can afford 2-benzimidazolylthioacetophenone derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring in the compound can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups and rings can lead to a variety of possible reactions. For instance, the replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .Aplicaciones Científicas De Investigación

- Researchers have explored the antiviral potential of indole derivatives, including compounds related to HMS3512H11. For instance:

- Indole derivatives have been associated with anti-inflammatory effects. For example:

Antiviral Activity

Anti-Inflammatory and Analgesic Activities

Antitubercular Activity

Direcciones Futuras

Thiazoles and their derivatives have been the subject of considerable research interest due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities. Additionally, more detailed studies on the physical and chemical properties, safety and hazards, and mechanism of action of this compound could be beneficial.

Propiedades

IUPAC Name |

4-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNADXNQFHCQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)

![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)